Potassium quinolin-8-yl sulphate

Description

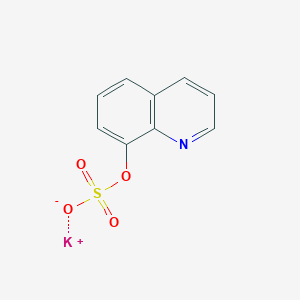

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;quinolin-8-yl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S.K/c11-15(12,13)14-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBSXHMYTSZXQL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)[O-])N=CC=C2.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932576 | |

| Record name | Potassium quinolin-8-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14534-95-3 | |

| Record name | 8-Quinolinol potassium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium quinolin-8-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium quinolin-8-yl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM HYDROXYQUINOLINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVX32KTZ2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Potassium Quinolin 8 Yl Sulphate and Its Analogues

Direct Synthetic Pathways to Potassium Quinolin-8-yl Sulphate

Direct synthesis of this compound is typically achieved through a two-step process commencing with quinoline (B57606). The initial step involves the sulfonation of quinoline to produce quinoline-8-sulfonic acid. google.compatsnap.com This intermediate is then converted to the desired potassium salt.

One documented method involves heating quinoline with fuming sulfuric acid. google.compatsnap.com For instance, slowly adding quinoline to 65% fuming sulfuric acid and heating the mixture to between 110°C and 120°C for 3 hours yields 8-quinolinesulfonic acid. patsnap.com This acid can then be treated with a potassium base, such as potassium hydroxide (B78521), to yield this compound. google.com

Preparation from 8-Hydroxyquinoline (B1678124) Precursors: Esterification and Salt Formation

The more common and versatile approach to this compound involves the use of 8-hydroxyquinoline as the starting material. This method consists of two primary transformations: the esterification of the hydroxyl group to a sulfate (B86663) ester and the subsequent formation of the potassium salt.

The esterification is typically carried out by reacting 8-hydroxyquinoline with a suitable sulfonating agent. Chlorosulfonic acid is an effective reagent for this purpose. mdpi.com The reaction involves the dropwise addition of chlorosulfonic acid to 8-hydroxyquinoline, often in an ice bath to control the exothermic reaction, to form 8-hydroxyquinoline-5-sulfonyl chloride. mdpi.com While this specific example leads to sulfonation at the 5-position, similar principles apply for the formation of the 8-O-sulfate ester.

Following the formation of the quinolin-8-yl hydrogen sulphate or a related sulfonic acid intermediate, the final step is the formation of the potassium salt. This is generally achieved by neutralization with a potassium base. For example, after the alkali fusion of quinoline-8-sulfonic acid with potassium hydroxide, the reaction mixture is cooled and neutralized with an acid to precipitate the desired product. google.com The resulting potassium salt, this compound, is a stable, often crystalline solid. nih.gov

Investigation of Reaction Conditions and Yield Optimization

The efficiency of the synthesis of quinoline-8-sulfonic acid, a key precursor, is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the concentration of the sulfonating agent.

In the sulfonation of quinoline using fuming sulfuric acid, temperature control is critical. Initial addition of quinoline is often performed at low temperatures (e.g., below 40-60°C) to manage the initial exothermic reaction, followed by heating to a higher temperature (e.g., 110-120°C) for several hours to drive the reaction to completion. patsnap.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Starting Material | Quinoline | Quinoline | Quinoline |

| Sulfonating Agent | 65% Fuming H₂SO₄ | 65% Fuming H₂SO₄ | 61% Fuming H₂SO₄ |

| Initial Temperature | < 60°C | < 40°C | 12°C |

| Reaction Temperature | 120°C | 115°C | 95°C |

| Reaction Time | 3 hours | 3 hours | 3 hours |

| Product | 8-Quinoline Sulfonic Acid | 8-Quinoline Sulfonic Acid | 8-Quinoline Sulfonic Acid |

| Reference | patsnap.com | patsnap.com | google.com |

The subsequent alkali fusion step to potentially form 8-hydroxyquinoline from the sulfonic acid also requires careful temperature management, with temperatures ranging from 250°C to 320°C being reported. google.comgoogle.com The use of catalysts, such as isopropanol (B130326) or ethanol, in this step has been shown to lower the required reaction temperature and pressure, thereby improving safety and reducing costs. patsnap.com

Derivatization Strategies of the Quinolin-8-yl Sulphate Scaffold

The quinolin-8-yl sulphate structure can be chemically modified at two main sites: the quinoline ring system and the sulfate moiety. These modifications allow for the synthesis of a wide array of analogues with potentially altered chemical and physical properties.

Introduction of Substituents onto the Quinoline Ring System

Substituents can be introduced onto the quinoline ring either before or after the formation of the sulphate group. Common electrophilic substitution reactions such as halogenation, nitration, and sulfonation can be employed. numberanalytics.comyoutube.com

Halogenation: Bromination of 8-hydroxyquinoline can lead to mono- or di-substituted products, such as 5-bromo-, 7-bromo-, or 5,7-dibromo-8-hydroxyquinoline, depending on the reaction conditions. acgpubs.orgresearchgate.net These halogenated precursors can then be converted to their corresponding potassium sulphate derivatives.

Nitration: 8-hydroxyquinoline can be nitrated to form 5-nitro-8-hydroxyquinoline, which can then be further functionalized. mdpi.com

Sulfonation: As previously discussed, sulfonation of 8-hydroxyquinoline with chlorosulfonic acid can introduce a sulfonic acid group at the 5-position, yielding 8-hydroxyquinoline-5-sulfonic acid. mdpi.comnih.gov

Chloromethylation: The introduction of a chloromethyl group at the 5-position of 8-hydroxyquinoline provides a reactive handle for further elaboration. nih.gov

Suzuki Cross-Coupling: For the synthesis of aryl-substituted quinolines, the Suzuki cross-coupling reaction is a powerful tool. This typically involves a halogenated quinoline precursor (e.g., 5-bromo-8-hydroxyquinoline) and a boronic acid. rroij.com

These reactions are influenced by the directing effects of the existing substituents on the quinoline ring. numberanalytics.comnih.gov

Modification of the Sulfate Moiety

The sulfate group itself can be transformed into other sulfur-containing functional groups, providing another avenue for creating diverse analogues. The aryl sulfate can be a precursor to other functionalities.

Conversion to Sulfonamides: A common modification is the conversion of a sulfonyl chloride intermediate to a sulfonamide. For instance, 8-hydroxyquinoline-5-sulfonyl chloride, derived from 8-hydroxyquinoline, can react with various primary or secondary amines to yield a library of 8-hydroxyquinoline-5-sulfonamides. mdpi.com

Hydrolysis: Arylsulfatases are enzymes that can catalyze the hydrolysis of aryl sulfate esters, though this is more of a biochemical modification rather than a synthetic one. nih.gov

Conversion to Other Esters: While not extensively documented for this specific compound, in principle, the potassium salt could be converted back to the sulfonic acid and then to other sulfonate esters by reaction with different alcohols.

These derivatization strategies highlight the versatility of the quinolin-8-yl sulphate scaffold for the development of new chemical entities.

Advanced Structural Characterization of Potassium Quinolin 8 Yl Sulphate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. While specific crystallographic data for potassium quinolin-8-yl sulphate is not extensively detailed in available literature, analysis of a closely related compound, 8-hydroxyquinolin-1-ium hydrogen sulfate (B86663) monohydrate (C₉H₈NO⁺·HSO₄⁻·H₂O), provides significant insight into the expected structural features. nih.govresearchgate.net In this salt, a proton transfers from sulfuric acid to the quinoline (B57606) nitrogen atom, forming the 8-hydroxyquinolin-1-ium cation. nih.gov This serves as a structural analogue for understanding the quinoline moiety's behavior in a crystalline lattice.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₈NO⁺·HSO₄⁻·H₂O | nih.govresearchgate.net |

| Molecular Weight (g/mol) | 261.25 | nih.govresearchgate.net |

| Crystal System | Triclinic | nih.govresearchgate.net |

| Space Group | Pī | nih.govresearchgate.net |

| Unit Cell Dimensions | ||

| a (Å) | 6.5536 (4) | nih.govresearchgate.net |

| b (Å) | 8.0600 (5) | nih.govresearchgate.net |

| c (Å) | 11.3369 (6) | nih.govresearchgate.net |

| Unit Cell Angles | ||

| α (°) | 100.068 (5) | nih.govresearchgate.net |

| β (°) | 106.344 (4) | nih.govresearchgate.net |

| γ (°) | 105.712 (5) | nih.govresearchgate.net |

| Other Parameters | ||

| Volume (ų) | 532.35 (5) | nih.govresearchgate.net |

| Z (Formula units per cell) | 2 | nih.govresearchgate.net |

In the crystal structure of the analogue, 8-hydroxyquinolin-1-ium hydrogen sulfate monohydrate, the molecular conformation is stabilized by a network of intermolecular interactions, primarily strong hydrogen bonds. nih.gov The protonated quinoline nitrogen (N—H) acts as a hydrogen bond donor to the hydrogen sulfate (HSO₄⁻) anions. nih.govresearchgate.net Additionally, extensive O—H···O hydrogen bonds link the hydrogen sulfate anions and the water molecules of hydration. nih.govresearchgate.net

A particularly notable feature is the formation of a ladder-like motif involving the hydrogen sulfate anions and water molecules, which runs parallel to the a-axis of the unit cell. nih.gov In this arrangement, each bisulfate ion donates a hydrogen bond to one water molecule and accepts a hydrogen bond from another, creating the "rails" of the ladder. nih.gov The "rungs" are formed by a second water-donor/bisulfate-acceptor interaction. nih.gov While π-stacking interactions are a possibility in quinoline-containing structures, they are not reported as a dominant feature in this specific analogue. researchgate.net

The crystal packing of 8-hydroxyquinolin-1-ium hydrogen sulfate monohydrate is characterized by the segregation of cations and anions into alternating layers that are oriented along the c-axis. nih.govresearchgate.net These layers are interconnected by the previously mentioned N—H···O and O—H···O hydrogen bonds, creating a robust two-dimensional network. nih.gov Further O—H···O interactions extend this network into a three-dimensional structure. nih.govresearchgate.net This intricate hydrogen-bonding scheme generates identifiable ring and chain motifs within the crystal, specifically R₄⁴(12) rings and C₂²(13) infinite chains, which define the supramolecular architecture. nih.govresearchgate.net This layered and interconnected packing arrangement is a common feature in salts containing aromatic cations and inorganic anions, where electrostatic forces and hydrogen bonding are the primary drivers of the crystal assembly.

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy is an essential tool for identifying the functional groups within a molecule. By measuring how a molecule absorbs infrared light (FTIR) or scatters incident light (Raman), a characteristic spectrum is produced that acts as a molecular "fingerprint."

FTIR spectroscopy is particularly sensitive to polar bonds and is used to identify the characteristic vibrational frequencies of a molecule's functional groups. mdpi.comnih.gov For this compound, the FTIR spectrum would be expected to show distinct peaks corresponding to the quinoline ring system and the sulphate group.

Analysis of related quinoline derivatives by FTIR shows characteristic peaks for the C=C and C=N stretching vibrations within the aromatic rings. mdpi.comresearchgate.net The spectrum would also exhibit bands corresponding to C-H stretching and bending modes. The sulphate group (SO₄²⁻) is expected to produce strong absorption bands, typically in the 1150-1080 cm⁻¹ region, corresponding to the asymmetric stretching vibrations. The presence of the potassium ion is primarily ionic and does not produce a direct vibrational signal, but it can influence the position and shape of the sulphate group's absorption bands. mdpi.com

Raman spectroscopy often provides complementary information to FTIR, being particularly effective for analyzing non-polar bonds and symmetric vibrations. researchgate.net In the analysis of this compound, Raman spectroscopy would be highly useful for confirming the structure of both the sulphate anion and the quinoline backbone.

Studies on various potassium sulfate compounds show characteristic Raman bands between 400 and 1150 cm⁻¹. researchgate.net The most intense peak for the free sulfate ion (a symmetric stretch, ν₁) is typically observed near 981 cm⁻¹, although this can shift depending on its crystalline environment. The quinoline portion of the molecule would produce a series of sharp peaks corresponding to the ring breathing modes and other skeletal vibrations, which are characteristic of aromatic systems. The combination of FTIR and Raman data would allow for a comprehensive assignment of all major vibrational modes, confirming the molecular structure. researchgate.netosti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is an indispensable tool for determining the detailed atomic-level structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information on the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR spectroscopy reveals the number and environment of hydrogen atoms in a molecule. For this compound, the spectrum is dominated by signals from the six protons on the quinoline ring. These aromatic protons resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current.

The precise chemical shifts and splitting patterns are dictated by the substitution on the quinoline core. The protons H-2 and H-4 are influenced by the adjacent nitrogen atom, often appearing at the most downfield positions. The protons on the benzenoid ring (H-5, H-6, H-7) exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with their neighbors. The sulphate group at the C-8 position also influences the electronic environment of the nearby protons, particularly H-7. While specific experimental data is not widely published in available literature, the expected characteristics can be predicted based on established principles of NMR and data from related quinoline derivatives.

Table 1: Predicted ¹H NMR Characteristics for the Quinoline Moiety of this compound

| Proton Position | Expected Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |

| H-2 | 8.8 – 9.0 | Doublet (d) |

| H-3 | 7.4 – 7.6 | Doublet of doublets (dd) |

| H-4 | 8.0 – 8.2 | Doublet (d) |

| H-5 | 7.5 – 7.7 | Doublet (d) |

| H-6 | 7.6 – 7.8 | Triplet (t) |

| H-7 | 7.9 – 8.1 | Doublet (d) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring system.

The chemical shifts of these carbons are influenced by their hybridization and electronic environment. The carbon atom C-8, directly bonded to the electron-withdrawing sulphate group, is expected to be significantly deshielded and shifted downfield. Similarly, the carbons adjacent to the heterocyclic nitrogen atom (C-2 and C-9) also appear at lower fields. The remaining aromatic carbons resonate at chemical shifts typical for substituted quinoline systems. The use of ¹³C NMR is a standard method for the structural confirmation of quinoline-based compounds. google.com

Table 2: Predicted ¹³C NMR Characteristics for the Quinoline Moiety of this compound

| Carbon Position | Expected Chemical Shift (δ) Range (ppm) |

| C-2 | 148 – 152 |

| C-3 | 121 – 124 |

| C-4 | 135 – 138 |

| C-4a (C-9) | 140 – 143 |

| C-5 | 128 – 131 |

| C-6 | 122 – 125 |

| C-7 | 118 – 121 |

| C-8 | 145 – 149 |

| C-8a (C-10) | 130 – 133 |

Mass Spectrometry for Compositional Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of ionic and polar compounds like this compound. The technique transfers ions from solution into the gas phase for analysis. When analyzed in negative ion mode, the primary species detected is the quinolin-8-yl sulphate anion ([C₉H₆NO₄S]⁻). This anion results from the dissociation of the potassium salt in the solvent. The expected mass-to-charge ratio (m/z) for this anion would be approximately 224.0, corresponding to the mass of the organic sulphate portion of the molecule. The use of ESI-MS is a common method for the analysis of such salts. google.com

Table 3: Expected ESI-MS Data for this compound

| Ion | Formula | Detection Mode | Expected m/z |

| Quinolin-8-yl sulphate anion | [C₉H₆NO₄S]⁻ | Negative | ~224.0 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₉H₆KNO₄S), the monoisotopic mass has been reported as 262.96546033 Da. This experimental value is in excellent agreement with the theoretical exact mass, confirming the compound's elemental composition. HRMS is a definitive technique used to verify the structure of newly synthesized quinoline derivatives. google.com

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₆KNO₄S | |

| Theoretical Exact Mass (Monoisotopic) | 262.96546 Da | Calculated |

| Reported Exact Mass (Monoisotopic) | 262.96546033 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The quinoline ring system in this compound contains conjugated π-systems, which give rise to characteristic absorption bands.

Typically, quinoline and its derivatives exhibit multiple absorption bands corresponding to π → π* transitions. These are often observed in the range of 250-350 nm. The presence of the sulphate group, acting as an auxochrome, can modulate the position and intensity of these absorption maxima (λmax). The exact wavelengths of absorption can be influenced by the solvent and pH. Studies of related 8-hydroxyquinoline (B1678124) compounds confirm electronic transitions within this region of the UV spectrum.

Table 5: Expected UV-Vis Absorption Characteristics for this compound

| Electronic Transition | Expected Wavelength (λmax) Range |

| π → π* | 250 – 350 nm |

Coordination Chemistry and Metal Ion Interactions of Potassium Quinolin 8 Yl Sulphate

Chelating Properties of the Quinolin-8-yl Sulphate Ligand

The quinolin-8-yl sulphate anion, much like its parent compound 8-hydroxyquinoline (B1678124), is a potent bidentate chelating agent. It possesses two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom from the sulphate group, which is analogous to the hydroxyl group in 8-hydroxyquinoline. scispace.comresearchgate.nettandfonline.comnih.gov This arrangement allows for the formation of stable five-membered chelate rings with a variety of metal ions. The deprotonated oxygen of the sulphate group and the lone pair of electrons on the nitrogen atom coordinate to a central metal ion, leading to the formation of robust metal complexes. scispace.comscirp.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with the quinolin-8-yl sulphate ligand generally involves the reaction of a soluble salt of the desired metal with potassium quinolin-8-yl sulphate in a suitable solvent. The resulting complexes often precipitate from the solution and can be isolated and purified by standard techniques. Characterization of these complexes is typically carried out using a combination of spectroscopic and analytical methods, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), UV-visible spectroscopy, and X-ray crystallography.

Transition metal ions readily form complexes with quinolin-8-yl sulphate. The synthesis usually involves mixing equimolar amounts of the metal salt (e.g., chloride or nitrate) and this compound in a solvent like water or ethanol.

Iron (Fe): Iron(II) and Iron(III) complexes of 8-hydroxyquinoline derivatives have been synthesized and studied. For instance, the reaction of iron(II) salts with 8-hydroxyquinoline can lead to the formation of [Fe(oxine)₂] complexes. mcmaster.ca Mass spectrometry studies have confirmed the formation of coordination complexes of 8-hydroxyquinoline with both Fe(II) and Fe(III) ions. nih.gov

Copper (Cu): Copper(II) complexes are readily formed, often with a 1:2 metal-to-ligand stoichiometry, resulting in compounds like [Cu(quinolin-8-yl sulphate)₂]. nih.govscirp.orgacs.org These complexes are typically colored and can be characterized by their electronic spectra. scirp.org

Nickel (Ni): Nickel(II) also forms stable complexes. The reaction of a nickel(II) salt with 8-hydroxyquinoline derivatives in a suitable solvent yields complexes that are often crystalline and can be characterized by X-ray diffraction. researchgate.net

Zinc (Zn): Zinc(II) forms complexes with 8-hydroxyquinoline derivatives, which are often colorless. These complexes have been investigated for their potential applications in organic light-emitting diodes (OLEDs). nih.gov

The characterization of these complexes often reveals key spectral features. In FTIR spectra, a shift in the C=N and C-O stretching vibrations of the quinoline ring upon complexation indicates the coordination of the nitrogen and oxygen atoms to the metal ion. UV-Vis spectra typically show shifts in the absorption bands corresponding to the π→π* and n→π* transitions of the ligand upon coordination to the metal ion. scirp.orgscirp.org

The quinolin-8-yl sulphate ligand also coordinates with main group metal ions, although the interactions may be weaker compared to transition metals.

Aluminum (Al): Aluminum(III) forms a well-known stable complex with 8-hydroxyquinoline, Tris(8-hydroxyquinolinato)aluminum (Alq₃), which is widely used in OLEDs. scispace.comrsc.orgacs.orguoa.gr The synthesis involves the reaction of an aluminum salt with 8-hydroxyquinoline in a suitable solvent. rsc.orgacs.org It is expected that quinolin-8-yl sulphate would form analogous complexes.

Magnesium (Mg): Magnesium(II) forms complexes with 8-hydroxyquinoline, such as Mg(oxine)₂. These can be synthesized by reacting a magnesium salt with 8-hydroxyquinoline. researchgate.net The formation of these complexes is often pH-dependent.

Calcium (Ca): Calcium(II) also forms complexes with 8-hydroxyquinoline and its derivatives. The synthesis of calcium bis(8-hydroxyquinolinate) (Caq₂) has been reported via a co-precipitation route. nih.gov

The stoichiometry of the metal complexes with quinolin-8-yl sulphate is most commonly 1:2 (metal:ligand), particularly for divalent metal ions. researchgate.netscirp.orgscirp.org This stoichiometry leads to the formation of neutral complexes of the type M(L)₂, where M is a divalent metal ion and L is the quinolin-8-yl sulphate anion.

The geometry of these complexes is influenced by the coordination number of the central metal ion and the steric and electronic properties of the ligand.

Octahedral Geometry: For many transition metals like Ni(II) and some main group metals like Al(III) (in a 1:3 complex), an octahedral geometry is common. In a 1:2 complex, the octahedral coordination sphere can be completed by solvent molecules. researchgate.netscirp.org

Square Planar Geometry: For Cu(II), a square planar geometry is frequently observed in its 1:2 complexes. scirp.orgscirp.org

Tetrahedral Geometry: In some cases, particularly with Zn(II), a tetrahedral geometry can be adopted. tandfonline.com

The specific geometry can be determined experimentally using techniques like X-ray crystallography. For example, the crystal structure of bis(8-hydroxyquinoline-2-carboxylato-κ³O²,N,O⁸)nickel(II) trihydrate shows an octahedral Ni(II) ion.

Thermodynamic and Kinetic Aspects of Complexation

The formation of metal complexes with quinolin-8-yl sulphate is an equilibrium process, and the stability of these complexes can be quantified by their stability constants.

The stability constant (K) is a measure of the strength of the interaction between a metal ion and a ligand. For the stepwise formation of a 1:2 complex:

M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂)

The determination of stability constants can be carried out using various techniques, including potentiometric titrations, spectrophotometry, and polarography. publish.csiro.aunih.gov The stability of the complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the ionic strength of the medium. mcmaster.ca

The Irving-Williams series, which describes the relative stabilities of divalent transition metal complexes, is generally followed for 8-hydroxyquinoline complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). publish.csiro.au

Below is a table of representative logarithmic stability constants (log K) for various metal ions with 8-hydroxyquinoline and its 5-sulfonate derivative, which provide an indication of the expected stabilities for quinolin-8-yl sulphate complexes.

| Metal Ion | Ligand | log K₁ | log K₂ | Solvent | Reference |

|---|---|---|---|---|---|

| Fe(II) | 8-Hydroxyquinoline | 9.59 | 8.58 | 60% Dioxane | mcmaster.ca |

| Cu(II) | 8-Hydroxyquinoline | - | - | DMSO:water 1:1 | amazonaws.com |

| Ni(II) | 8-Hydroxyquinoline | 11.08 | 10.68 | 60% Dioxane | mcmaster.ca |

| Zn(II) | 8-Hydroxyquinoline | 9.96 | 9.02 | 60% Dioxane | mcmaster.ca |

| Al(III) | 8-Hydroxyquinoline-N-oxide | - | - | 50% Dioxane | publish.csiro.au |

| Mg(II) | 8-Hydroxyquinoline | 5.79 | 5.23 | 60% Dioxane | mcmaster.ca |

| Ca(II) | 8-Hydroxyquinoline | 4.40 | 3.61 | 60% Dioxane | mcmaster.ca |

| Fe(III) | 8-Hydroxyquinoline-5-sulfonic acid | - | - | - | acs.org |

| Cu(II) | 8-Hydroxyquinoline-5-sulfonic acid | - | - | DMSO:water 1:1 | amazonaws.com |

| Zn(II) | 5-chloro-7-iodo-8-hydroxyquinoline | - | - | Biological Buffer | nih.gov |

Influence of pH and Solvent on Complex Formation

The formation and stability of metal complexes with quinolin-8-yl sulphate are profoundly influenced by the chemical environment, specifically the pH of the solution and the nature of the solvent. These factors dictate the speciation of the ligand and the metal ion, as well as the thermodynamics of the complexation reaction.

The pH of the aqueous medium is a critical variable. For complexation to occur with ligands like 8-hydroxyquinoline derivatives, the phenolic proton must typically be lost, allowing the oxygen atom to coordinate to the metal ion. The availability of the deprotonated form of the ligand is directly dependent on the pH. Studies on related compounds show that the structure of the resulting complexes can change significantly with pH. For instance, in the complexation of kynurenic acid, a molecule with similar functional groups, with zinc ions, different complex structures are formed at varying pH values. researchgate.net Similarly, the synthesis of jarosite-type compounds, which involves the complexation of iron with sulfate (B86663) and hydroxide (B78521) ions, shows that pH variations from 0.8 to 2.1 can alter crystal size and lattice parameters, indicating changes in the coordination environment. mdpi.com For quinolin-8-yl sulphate, acidic conditions would likely lead to protonation of the quinoline nitrogen, hindering its ability to act as a bidentate ligand. Conversely, in neutral to alkaline solutions, the deprotonated form would be more prevalent, favoring the formation of stable chelate complexes.

Spectroscopic and Structural Analysis of Metal-Quinolin-8-yl Sulphate Complexes

The characterization of metal complexes relies on a suite of spectroscopic and analytical techniques. These methods provide detailed information about the stoichiometry, geometry, and electronic structure of the metal-ligand adducts.

UV-Visible absorption spectroscopy is a powerful and accessible tool for monitoring the formation of complexes between metal ions and ligands like quinolin-8-yl sulphate. The technique is sensitive to changes in the electronic structure of the ligand upon coordination to a metal ion. The quinoline ring system of 8-hydroxyquinoline and its derivatives exhibits characteristic absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions. scirp.orgijacskros.com

Upon complexation with a metal ion, these absorption bands often exhibit a bathochromic (red shift) or hypsochromic (blue shift) shift, accompanied by changes in molar absorptivity. ijacskros.com These spectral changes serve as direct evidence of complex formation. For example, studies on 8-HQ complexes with Co(II) and Ni(II) show distinct absorption maxima that differ from the free ligand. scirp.org The complexation of 8-HQS with ions like Al(III), Ga(III), and In(III) also leads to a marked increase in the intensity of its emission band, a phenomenon that is leveraged for creating fluorescent sensors. rsc.org

UV-Vis spectroscopy is also widely used to determine the stoichiometry of the metal-ligand complexes in solution using methods like the mole-ratio method or Job's method of continuous variation. scirp.orgresearchgate.net By systematically varying the concentrations of the metal and ligand and monitoring the absorbance at a specific wavelength, the molar ratio at which the complex is most stable can be determined. For instance, this method revealed a 1:2 metal-to-ligand ratio for Co(II) and Ni(II) complexes with 8-hydroxyquinoline. scirp.orgresearchgate.net

Table 1: UV-Vis Spectral Data for 8-Hydroxyquinoline (8-HQ) and its Metal Complexes in Various Solvents scirp.org

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| 8-HQ | Methanol | 255, 310 |

| 8-HQ | Chloroform | 258, 318 |

| 8-HQ | DMSO | 256, 318 |

| Co(8-HQ)₂ | Methanol | 253, 371 |

| Co(8-HQ)₂ | Chloroform | 260, 380 |

| Co(8-HQ)₂ | DMSO | 265, 385 |

| Ni(8-HQ)₂ | Methanol | 252, 366 |

| Ni(8-HQ)₂ | Chloroform | 258, 375 |

| Ni(8-HQ)₂ | DMSO | 263, 382 |

This interactive table summarizes the absorption maxima for 8-hydroxyquinoline and its cobalt and nickel complexes, demonstrating the influence of both the metal ion and the solvent on the electronic transitions.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study chemical species that have unpaired electrons. This makes it an invaluable tool for characterizing metal complexes involving paramagnetic ions, such as Fe(III), Mn(II), Mn(III), Cu(II), and high-spin Fe(II). nih.govrsc.org The EPR spectrum is sensitive to the oxidation state, spin state, and local coordination environment of the metal center.

For complexes of quinolin-8-yl sulphate with paramagnetic metals, EPR spectroscopy can provide detailed information about the geometry and the nature of the metal-ligand bonding. The technique measures the interaction of the unpaired electron spin with an external magnetic field, which is influenced by the surrounding ligand field. The resulting g-values and hyperfine coupling constants are characteristic of the electronic structure of the complex. rsc.org

For example, EPR studies of iron(III) complexes with various sulfur-containing ligands have been used to distinguish between high-spin (S=5/2) and low-spin (S=1/2) states. rsc.org In some cases, signals from both spin states can be observed simultaneously, indicating a spin-equilibrium. rsc.org Similarly, high-frequency EPR has been successfully applied to study high-spin Fe(II) (S=2) complexes, which are often difficult to observe with conventional EPR. nih.gov The analysis of the EPR spectra of a paramagnetic metal-quinolin-8-yl sulphate complex would yield spin-Hamiltonian parameters (D and E), which describe the zero-field splitting of the spin states and provide direct insight into the symmetry of the coordination sphere. nih.govnih.gov

The process involves growing a single crystal of the metal complex, which can be challenging, and then diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to construct an electron density map, from which the molecular structure can be solved. nih.gov

Studies on the closely related 8-hydroxyquinoline have yielded numerous crystal structures of its metal complexes. For instance, the structures of Mn(III) and Co(III) complexes with 8-hydroxyquinoline, [Mn(8-HQ)₃]·CH₃OH and [Co(8-HQ)₃]·CH₃OH, have been determined. researchgate.net These studies revealed that the metal ions are coordinated to three bidentate quinolin-8-olato ligands, resulting in a distorted octahedral geometry around the metal center. researchgate.net Obtaining a crystal structure for a metal-quinolin-8-yl sulphate complex would similarly reveal the coordination number of the metal, the bite angle of the bidentate ligand, how the sulphate group is oriented, and whether it participates in any intermolecular interactions, such as hydrogen bonding.

Theoretical and Computational Investigations of Potassium Quinolin 8 Yl Sulphate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is widely applied to determine a compound's stability, calculate its structure, and evaluate its optical and electronic properties. rsc.org

The initial step in many computational studies involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For quinoline (B57606) derivatives, this is often achieved using DFT calculations with specific functionals and basis sets, such as the B3LYP functional combined with the 6-31G'(d,p) basis set. rsc.orgnih.gov This process determines the equilibrium bond lengths, bond angles, and dihedral angles of the molecule.

The design of quinoline derivatives, such as those with sulphonamide or sulphate groups, often aims to enhance specific properties by leveraging the electron-withdrawing nature of these functional groups. nih.gov This can lead to improved fluorescence and refined electronic structures. nih.gov The electronic structure of such molecules can be further elucidated using techniques like molecular electrostatic potential (MEP) mapping, which provides insights into the charge distribution and reactive sites of the molecule. nih.gov

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. rsc.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a key parameter that determines chemical reactivity. rsc.org A smaller energy gap generally implies higher reactivity and lower kinetic stability. rsc.org In studies of quinoline-sulphonamide derivatives, the HOMO and LUMO energies are systematically calculated after geometry optimization. nih.gov For instance, in one derivative, the charge density of the HOMO was found to be distributed across the amide, a substituted aryl ring, and the quinoline ring, while the LUMO's charge density was concentrated only on the quinoline ring. rsc.org This distribution is critical for understanding charge transfer properties within the molecule.

Table 1: Representative Frontier Molecular Orbital Data for a Quinoline Derivative Note: This data is for a related quinoline-sulphonamide compound (10p) as a representative example of the computational analysis applied to this class of molecules.

| Parameter | Value (eV) |

| EHOMO | -6.21 |

| ELUMO | -1.82 |

| Energy Gap (ΔE) | 4.39 |

| Data derived from a study on quinoline-sulphonamide derivatives. nih.gov |

Computational methods, particularly DFT, can be used to predict spectroscopic properties, which can then be compared with experimental results. For novel quinoline derivatives, theoretical UV-vis spectra are often calculated to understand the electronic transitions. nih.gov The calculations can identify the specific molecular orbitals involved in the major electronic transitions, such as the transition from the HOMO to the LUMO. nih.gov The strong correlation often observed between calculated and experimental spectra validates the computational model and confirms the structural integrity of the synthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the investigation of both the conformational flexibility of a single molecule and its interactions with its environment.

MD simulations can reveal how a molecule's shape and structure change over time. For flexible molecules, these simulations can map the conformational landscape and identify different stable or semi-stable states. In complex systems, such as membrane proteins like potassium channels, MD simulations have shown that the surrounding environment can shift the conformational equilibrium between different functional states of the protein. nih.gov These simulations provide an atomistic model of how interactions, such as those between lipids and proteins, affect the protein's structure. nih.gov While potassium quinolin-8-yl sulphate is a small molecule, MD simulations could similarly be used to understand the rotational dynamics around its single bonds and the resulting conformational preferences in solution.

The interactions between molecules determine the physical properties of a substance. lumenlearning.com For an ionic compound like this compound dissolved in a solvent like water, the key intermolecular interactions involve the potassium (K⁺) and quinolin-8-yl sulphate ions, as well as the surrounding water molecules.

MD simulations are well-suited to study these complex interactions. nih.gov Studies on potassium sulfate (B86663) (K₂SO₄) in water have used MD simulations to investigate the nucleation process. researchgate.net These simulations show that factors like temperature and density significantly influence the electrostatic interactions between water molecules and the hydrated K⁺ and SO₄²⁻ ions. researchgate.net At higher temperatures, the electrostatic shielding effect of water is reduced, allowing ions to collide and form ion pairs and clusters, which is the initial step of nucleation. researchgate.net The simulations can also quantify properties like diffusion coefficients and the residence times of ions and water molecules, providing a detailed picture of the solution's dynamic and energetic properties. nih.gov

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties and predicting the reactivity of molecules. guidechem.com For quinoline derivatives, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). guidechem.comCurrent time information in Monroe County, US.

For instance, in studies of other quinoline-amide derivatives, the charge density of the HOMO is often located on the quinoline ring and the amide group, while the LUMO's charge density may be concentrated on the quinoline ring. guidechem.com The introduction of different substituents can significantly alter these electronic properties. The sulphate group in this compound, being an electron-withdrawing group, is expected to influence the electron distribution and reactivity of the quinoline ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are useful for identifying electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species.

Table 1: General Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source(s) |

| This compound | ||

| CAS Number | 14534-95-3 | Current time information in Monroe County, US. |

| Molecular Formula | C₉H₆KNO₄S | Current time information in Monroe County, US. |

| Molecular Weight | 263.31 g/mol | Current time information in Monroe County, US. |

| Appearance | - | - |

| 8-Hydroxyquinoline (B1678124) potassium sulfate | ||

| CAS Number | 15077-57-3 | glentham.comscbt.com |

| Molecular Formula | C₉H₈KNO₅S or C₁₈H₁₄K₂N₂O₆S | glentham.com |

| Appearance | Off-white, pale yellow or yellow powder | glentham.com |

| Water Solubility | Soluble | scbt.com |

| Melting Point | 176-185 °C | glentham.com |

Note: Data for this compound is limited. Properties of the related compound 8-Hydroxyquinoline potassium sulfate are included for context.

In Silico Docking Studies

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netwikipedia.org This method is particularly valuable in medicinal chemistry to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. nih.govresearchgate.netwikipedia.org

Although specific docking studies for this compound are not found in the current literature, numerous studies on other quinoline derivatives highlight the utility of this approach. researchgate.netwikipedia.org For example, various quinoline derivatives have been investigated as potential inhibitors for targets such as HIV non-nucleoside reverse transcriptase and as antibacterial agents. researchgate.netwikipedia.org

These studies typically involve:

Preparation of the Ligand and Receptor: The 3D structure of the quinoline derivative (the ligand) is optimized, and the 3D structure of the target protein (the receptor) is obtained from a protein data bank.

Docking Simulation: A docking program is used to place the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.

For this compound, docking studies could be employed to investigate its potential interactions with various biological targets where 8-hydroxyquinoline and its derivatives have shown activity. The presence of the sulphate group would likely influence its binding interactions due to its charge and potential for forming strong hydrogen bonds. Such studies could reveal potential applications for this compound in areas like antimicrobial or anticancer research, fields where other 8-hydroxyquinoline derivatives have shown promise. nih.gov

Analytical Applications of Potassium Quinolin 8 Yl Sulphate and Its Derivatives

Utilization as a Reagent in Analytical Chemistry

The ability of 8-hydroxyquinoline (B1678124) and its derivatives to react with metal ions to form insoluble, often colored, complexes has established them as valuable reagents in traditional analytical methods. chemimpex.commade-in-china.com

Precipitation and Gravimetric Analysis

8-Hydroxyquinoline is recognized as an excellent precipitating agent for the gravimetric analysis of numerous metal ions. nist.gov This classical quantitative method involves the selective precipitation of a metal ion from a solution by adding a reagent, followed by the separation, drying, and weighing of the resulting precipitate. nih.gov

The process typically involves dissolving a sample containing the metal ion and adjusting the pH of the solution. For instance, aluminum can be quantitatively precipitated as aluminum oxyquinolate, Al(C₉H₆NO)₃, from an acetic acid solution buffered to a pH of approximately 6.8. researchgate.net The precipitate formed is stable and can be dried at a specific temperature (e.g., 140°C) and weighed to determine the amount of the metal in the original sample. researchgate.net The chelating action of 8-hydroxyquinoline with the metal ion leads to the formation of a coordinatively saturated and uncharged complex that is insoluble in the aqueous medium. This technique has been applied to the determination of various metals, including aluminum and beryllium. researchgate.net

Titrimetric Applications

Beyond gravimetric analysis, 8-hydroxyquinoline derivatives are employed in titrimetric methods. These applications often involve an indirect determination of metal concentration. First, the metal ion is quantitatively precipitated with an excess of 8-hydroxyquinoline. The precipitate is then separated, and the excess, unreacted 8-hydroxyquinoline in the filtrate, or the 8-hydroxyquinoline from the dissolved precipitate, is determined by titration.

A common method involves the bromination of the quinoline (B57606) ring. The precipitate of the metal oxyquinolate is dissolved in hydrochloric acid, and the liberated 8-hydroxyquinoline is titrated with a standard solution of potassium bromate (B103136) (KBrO₃). researchgate.netunt.edu In the presence of excess bromide and acid, the bromate is converted to bromine, which then reacts with the 8-hydroxyquinoline in a substitution reaction. The endpoint of the titration can be detected using various indicators or electrochemical methods. researchgate.netnih.gov This approach allows for the determination of metals like aluminum in samples such as feldspar. researchgate.net Another technique is the coulometric titration of 8-hydroxyquinoline with electrolytically generated bromine, which has shown good precision for determining small quantities of the compound. nih.gov

Development of Chemosensors for Specific Analytes

In recent years, the focus has shifted towards using 8-hydroxyquinoline derivatives in the development of advanced chemosensors for the selective and sensitive detection of specific analytes, particularly metal ions. acs.org These sensors translate the event of binding to an analyte into a measurable optical signal, such as a change in color or fluorescence. google.com

Colorimetric and Spectrophotometric Sensing of Metal Ions (e.g., Ni²⁺)

Derivatives of 8-hydroxyquinoline have been successfully designed as colorimetric chemosensors, which allow for the "naked-eye" detection of metal ions through distinct color changes. Azo-based derivatives of 8-hydroxyquinoline, for example, have been developed as highly sensitive and selective chemosensors for nickel (Ni²⁺) ions.

In one study, a series of these azo dyes were synthesized and tested for their response to various metal ions. The optimal sensor exhibited a clear color change from orange to violet specifically in the presence of Ni²⁺, which could be easily observed and quantified using a spectrophotometer. The interaction was confirmed to occur through the nitrogen and hydroxyl groups of the quinoline moiety chelating the nickel ion. This method proved to be low-cost, highly sensitive, and effective for analyzing nickel in water samples, with results comparable to those from inductively coupled plasma mass spectrometry (ICP-MS). The working analytical wavelength is determined by identifying the maximum difference in absorbance upon complexation. Similar colorimetric sensors based on quinoline derivatives have also been developed for other ions like Cu²⁺ and Fe³⁺. google.com

Fluorescent Sensing Mechanisms

The fluorescence of 8-hydroxyquinoline and its derivatives is highly sensitive to their environment and, most importantly, to the presence of metal ions. This property is the foundation for their use as fluorescent chemosensors. acs.org The sensing mechanisms typically involve one of several photophysical processes:

Chelation-Enhanced Fluorescence (CHEF): Many 8-hydroxyquinoline derivatives are weakly fluorescent on their own. However, upon chelation with a metal ion, their fluorescence intensity increases dramatically. wikipedia.org This enhancement is often attributed to the rigidification of the molecule upon binding to the metal, which reduces the energy lost through non-radiative pathways (like molecular vibrations) and thus increases the fluorescence quantum yield.

Photoinduced Electron Transfer (PET): In some sensor designs, the 8-hydroxyquinoline fluorophore is linked to a receptor unit that can donate an electron to the excited fluorophore, quenching its fluorescence. When the target metal ion binds to the receptor, it lowers the receptor's energy level, preventing this electron transfer and "turning on" the fluorescence.

Excited-State Intramolecular Proton Transfer (ESIPT): 8-hydroxyquinoline can undergo a process where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state. wikipedia.org This process can be a pathway for non-radiative decay, resulting in low fluorescence. The binding of a metal ion can inhibit this ESIPT process, blocking the non-radiative decay channel and causing a significant increase in fluorescence emission. made-in-china.com

Internal Charge Transfer (ICT): The binding of an analyte can alter the electronic distribution within the sensor molecule, modifying the ICT character and leading to a shift in the emission wavelength or a change in intensity.

These mechanisms allow for the design of highly sensitive "turn-on" or "turn-off" fluorescent sensors for a variety of metal ions. chemimpex.com

Detection Limits and Selectivity Studies

A critical aspect of any chemosensor is its ability to detect very low concentrations of an analyte (its detection limit) and to do so in the presence of other, similar species (its selectivity). Research on chemosensors derived from quinolin-8-yl sulphate has demonstrated impressive performance in both areas.

Selectivity is established by testing the sensor's response to the target analyte against a panel of other potentially interfering ions. A sensor is considered highly selective if it produces a significant signal only for the target ion. For example, a colorimetric sensor for Ni²⁺ showed a distinct color change for nickel while other ions like Co²⁺, Cu²⁺, and Zn²⁺ produced no significant change. Similarly, fluorescent sensors are often designed to be selective for specific ions like Zn²⁺ or Mg²⁺, with minimal interference from other biologically relevant cations like Ca²⁺. nih.gov

The limit of detection (LOD) is the smallest concentration of an analyte that can be reliably distinguished from a blank sample. Sensors based on 8-hydroxyquinoline derivatives have achieved very low detection limits, often in the micromolar (µM) to nanomolar (nM) range. This high sensitivity makes them suitable for detecting trace amounts of metal ions in environmental and biological samples. unt.edu

Below is a table summarizing the performance of several chemosensors based on quinoline derivatives for various metal ions.

| Sensor Type | Analyte | Detection Limit | Method |

| Naphthyridine Derivative | Ni²⁺ | 0.040–0.47 µM | Fluorescence |

| Naphthyridine Derivative | Ni²⁺ | 0.2–0.5 µM | UV-Visible |

| Semicarbazone Derivative | Ni²⁺ | 0.1 µM | Spectrofluorimetry |

| Quinoline-based (DQ) | Zn²⁺ | 0.07 µM | Fluorescence |

| Organic Chromofluorescent unt.edu | Hg²⁺ | 4.4 nM | Fluorescence |

| Organic Chromofluorescent unt.edu | Pb²⁺ | 2.31 µM | UV-Visible |

| Organic Chromofluorescent unt.edu | Cd²⁺ | 19.25 nM | UV-Visible |

Chromatographic Methods Utilizing Quinolin-8-yl Sulphate Chemistry

The analytical utility of the quinolin-8-yl functional group, central to potassium quinolin-8-yl sulphate, is prominently demonstrated in various chromatographic techniques. While direct applications of this compound are not extensively documented, the underlying chemistry, primarily driven by the chelating ability of the parent compound 8-hydroxyquinoline (oxine) and its derivatives, is widely exploited for the separation and quantification of metal ions. This chemistry involves the formation of stable, often colored or fluorescent, metal chelates that are amenable to chromatographic separation.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with quinolin-8-yl chemistry serves as a powerful tool for the analysis of various metal ions. The methodologies typically rely on the formation of metal-oxine complexes, which possess favorable chromatographic and detection characteristics. The most common approach is pre-column derivatization, where metal ions in a sample are complexed with 8-hydroxyquinoline or its derivatives prior to injection into the HPLC system. The resulting stable and neutral or charged chelates are then separated, most frequently on reversed-phase columns.

Research has demonstrated the successful separation and determination of a range of metal ions, including zinc(II), aluminum(III), cobalt(III), chromium(III), copper(II), gallium(III), indium(III), and iron(III), as their 8-hydroxyquinoline complexes. rsc.org These separations are typically achieved using reversed-phase columns (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. rsc.org Detection is often performed using a UV-Vis detector, as the metal chelates exhibit strong absorbance. rsc.org

For specific applications, such as the analysis of platinum group metals (Pt, Pd, Ir, Rh), various HPLC modes have been explored. nih.gov While reversed-phase HPLC can separate rhodium and palladium chelates, normal-phase HPLC on a cyano-bonded column has been shown to be effective for the quantitative separation of all four metals in under 15 minutes. nih.gov

Furthermore, derivatives such as 8-hydroxyquinoline-5-sulfonic acid (HQS) offer advantages due to their enhanced water solubility. uci.edu HQS forms intensely fluorescent chelates with many metal ions, including cadmium, magnesium, and zinc, enabling highly sensitive detection in HPLC systems. uci.edu These properties can be exploited by using HQS as a post-column derivatizing reagent or by incorporating it directly into the mobile phase, allowing for the separation of metal ions with purely aqueous eluents. uci.edu The analysis of 8-hydroxyquinoline itself, the parent molecule, has been achieved using mixed-mode columns with simple mobile phases of water, acetonitrile, and an acid buffer like sulfuric or phosphoric acid. sielc.comsielc.com

Table 1: Examples of HPLC Methodologies Utilizing Quinolin-8-yl Chemistry

| Analyte(s) | HPLC Mode | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| Zn(II), Al(III), Co(III), Cr(III), Cu(II), Ga(III), In(III), Fe(III) | Reversed-Phase | C18 | Aqueous buffer with organic modifiers (e.g., acetonitrile) | UV-Vis | rsc.org |

| Pt, Pd, Ir, Rh | Normal-Phase | Cyano-bonded | Not specified | UV-Vis (Detection limits: 0.3-1.0 ng) | nih.gov |

| 8-Hydroxyquinoline | Mixed-Mode | Primesep 100/200 | Water, Acetonitrile, Sulfuric Acid or Phosphoric Acid buffer | UV (200 nm or 250 nm) | sielc.comsielc.com |

| Cd, Mg, Zn | Not specified | Not specified | Aqueous eluent | Fluorescence | uci.edu |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) provides a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of metal ions utilizing quinolin-8-yl chemistry. The principle is similar to HPLC, relying on the formation of metal-8-hydroxyquinolinate complexes that can be separated based on their differential partitioning between a stationary phase and a mobile phase.

In a typical application, a solution containing various metal ions is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel. The plate is then developed using a suitable mobile phase. The separation of the metal ions occurs as their 8-hydroxyquinolinate complexes migrate at different rates up the plate, resulting in distinct spots. The 8-hydroxyquinoline can be incorporated in several ways: it can be mixed with the sample, included in the mobile phase, or the TLC plate itself can be impregnated with it. acs.org

The separated metal chelates are often visualized by their inherent color or by their fluorescence under UV light. 8-hydroxyquinoline and its derivatives are known to form stable, often brightly colored, chelate complexes with a wide variety of metal ions. scispace.com This property makes for straightforward detection on the TLC plate.

Systematic studies on silica gel layers have demonstrated the separation of numerous metal ions. derpharmachemica.comresearchgate.net The mobility of the metal complexes, and thus the separation efficiency, can be manipulated by altering the composition of the mobile phase, for instance, by using surfactant-mediated solvent systems or by adjusting the pH. derpharmachemica.comresearchgate.net This versatility allows for the development of selective separation methods for binary or more complex mixtures of metal ions like Cu(II), Ni(II), Co(II), Fe(III), and Zn(II). derpharmachemica.com

Table 2: Thin-Layer Chromatography (TLC) Applications Based on Quinolin-8-yl Chemistry

| Analyte(s) | Stationary Phase | Mobile Phase | Detection Method | Reference |

|---|---|---|---|---|

| Various Metal Ions | Silica Gel G | Aqueous Humic Acid | Reagent Spray | derpharmachemica.comresearchgate.net |

| Cu(II), Mo(VI), Zn(II), Ni(II) | Silica Gel G | Surfactant-based solvents | Reagent Spray | derpharmachemica.com |

| General Metal Ions | Silica-immobilized 8-hydroxyquinoline | Not specified | Inherent color/fluorescence | acs.org |

Catalytic Chemistry Involving Potassium Quinolin 8 Yl Sulphate

Investigation of the Catalytic Potential of Potassium Quinolin-8-yl Sulphate

Direct investigations into the catalytic potential of this compound are not extensively documented in publicly available scientific literature. However, its structural components suggest plausible catalytic activities. The quinoline (B57606) moiety itself is a well-established scaffold in catalysis, often acting as a ligand for transition metals in a variety of organic transformations. mdpi.comrsc.org Furthermore, the presence of a sulphonic acid group, in its salt form, introduces the potential for the compound to participate in acid-catalyzed reactions.

The introduction of a sulphonic acid (-SO₃H) group onto a quinoline scaffold significantly alters the parent molecule's physicochemical properties. This functionalization imparts strong Brønsted acidity, enabling such compounds to act as effective and often reusable acid catalysts in various organic reactions. While this compound is a salt, the potential for in-situ proton generation or interaction with reaction substrates cannot be entirely dismissed.

Role of the Sulphate Anion in Acid-Catalyzed Reactions

The sulphate anion (SO₄²⁻), and more broadly, sulphonic acid functional groups, are pivotal in acid catalysis. Organic compounds containing a sulphonic acid group are widely used to replace traditional mineral acids due to their stability, ease of handling, and reusability. nih.gov These functional groups are strong Brønsted acids and can effectively catalyze a range of organic reactions. libretexts.org

For instance, sulphated metal oxides are known to possess enhanced Lewis acidity, making them effective catalysts in reactions like acylation. nih.gov Similarly, polymers functionalized with sulphonic acid groups, such as Nafion, exhibit superacidic character and are employed in various transformations, including oxidations and rearrangements. nih.gov In the context of this compound, the sulphate group could potentially participate in catalysis through several mechanisms:

Brønsted-Lowry Acidity: Although present as a salt, in certain reaction media, it might exhibit some degree of Brønsted acidity, capable of protonating substrates and initiating acid-catalyzed pathways.

Lewis Acidity: The sulphur atom in the sulphate group can act as a Lewis acid, interacting with electron-rich substrates.

Hydrogen Bonding: The oxygen atoms of the sulphate group can act as hydrogen bond acceptors, potentially orienting substrates for a reaction.

The table below summarizes the types of acid catalysis and the potential role of the sulphate/sulphonic acid group.

| Type of Acid Catalysis | Role of Sulphate/Sulphonic Acid Group | Example Reaction Types |

| Brønsted-Lowry | Proton donor | Esterification, Hydrolysis, Friedländer quinoline synthesis libretexts.orgdocumentsdelivered.com |

| Lewis Acid | Electron pair acceptor | Acylation, Diels-Alder reactions |

| Hydrogen Bonding | Substrate orientation | Various stereoselective reactions |

This compound as a Co-catalyst or Ligand in Catalytic Systems

While direct evidence for this compound acting as a primary catalyst is scarce, its potential as a co-catalyst or ligand in metal-catalyzed systems is a more plausible area of application. Quinoline derivatives are widely recognized for their ability to coordinate with a variety of transition metals, including rhodium, ruthenium, cobalt, and copper, to form active catalytic species for reactions such as C-H activation, annulation, and oxidation. mdpi.comrsc.orgmdpi.com

The table below illustrates the potential roles of this compound in a catalytic system.

| Role | Interacting Part of the Molecule | Potential Effect on Catalysis |

| Ligand | Quinoline nitrogen, Sulphate oxygens | Modifies metal center's electronics and sterics, enhances stability |

| Co-catalyst | Sulphate anion, Potassium cation | May act as a proton shuttle, Lewis acid, or influence ionic strength |

Mechanism of Catalytic Action and Reaction Pathway Analysis

Given the lack of specific studies on the catalytic reactions of this compound, a detailed mechanistic analysis is speculative. However, by considering the functional groups present, potential reaction pathways can be proposed.

If acting as a Brønsted acid catalyst , the mechanism would likely involve the protonation of a substrate by a proton generated from the sulphate group (or its corresponding acid form). For example, in an esterification reaction, the carbonyl oxygen of the carboxylic acid would be protonated, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. libretexts.org

If participating as a ligand in a metal-catalyzed reaction , the mechanism would be dictated by the specific metal and the transformation. For instance, in a palladium-catalyzed cross-coupling reaction, the quinoline moiety could coordinate to the palladium center, influencing the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

A hypothetical reaction pathway for a generic acid-catalyzed reaction could be:

Protonation: The substrate (S) is protonated by a proton source associated with the sulphate group, forming a protonated intermediate (SH⁺). S + [H⁺] ⇌ SH⁺

Nucleophilic Attack: A nucleophile (Nu) attacks the activated substrate. SH⁺ + Nu → [S-NuH]⁺

Deprotonation: The product-catalyst complex releases the product (P) and regenerates the catalyst. [S-NuH]⁺ ⇌ P + [H⁺]

Further experimental and computational studies are necessary to elucidate the precise catalytic mechanisms involving this compound.

Applications in Advanced Materials and Chemical Manufacturing

Role in Dye Chemistry and Pigment Production

The foundational structure of Potassium quinolin-8-yl sulphate, the 8-hydroxyquinoline (B1678124) (8HQ) moiety, is a well-established precursor in the synthesis of a variety of dyes, particularly azo dyes. derpharmachemica.commedcraveonline.comresearchgate.netsci-hub.se Azo dyes, which constitute a significant portion of commercial colorants, are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis of these dyes often involves a diazotization reaction followed by a coupling reaction.

In this process, a primary aromatic amine is treated with a source of nitrous acid to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich substrate. 8-hydroxyquinoline and its derivatives are frequently used as these coupling components. derpharmachemica.com The hydroxyl group (-OH) at the 8-position of the quinoline (B57606) ring activates the molecule, making the 5-position susceptible to electrophilic attack by the diazonium salt, leading to the formation of a colored azo compound.

While direct research specifying the use of this compound in these syntheses is limited, its inherent properties suggest a valuable role. As the potassium salt of 8-hydroxyquinoline-O-sulphonic acid, it offers enhanced aqueous solubility compared to 8-hydroxyquinoline itself. This property is advantageous in industrial-scale dye synthesis, which often occurs in aqueous media. The use of a soluble precursor can facilitate more homogenous reaction conditions, potentially leading to higher yields and purer products.

The resulting 8-hydroxyquinoline-based azo dyes are known for their intense coloration and have been investigated for their effectiveness as disperse dyes for synthetic fabrics like polyester (B1180765). medcraveonline.comsci-hub.se These dyes have shown good affinity for polyester fibers, exhibiting moderate to excellent fastness to washing and light. medcraveonline.comsci-hub.se The chelation properties of the 8-hydroxyquinoline core can also be leveraged to form metal-complex dyes, where the introduction of a metal ion can further enhance the color and fastness properties of the dye.

Intermediary in Chemical Manufacturing Processes

Commercial suppliers categorize Potassium hydroxyquinoline sulfate (B86663), a synonym for this compound, under "Bulk Drug Intermediates," indicating its role in the synthesis of pharmaceutical compounds. echemi.com The quinoline structure is a common scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.gov The introduction of a sulfonate group can modify the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.

While specific, publicly available reaction schemes detailing the conversion of this compound into final active pharmaceutical ingredients are proprietary and thus scarce, its utility likely lies in its ability to introduce the 8-hydroxyquinoline moiety or a protected version thereof into a larger molecular framework. The sulphate group can act as a leaving group under certain conditions or be retained to influence the final properties of the target molecule. Its classification as a bulk intermediate suggests that it is produced in significant quantities for use in various downstream synthetic processes.

Exploration in Organic Electronics (e.g., Organic Light-Emitting Diodes)

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), has seen extensive research into metal complexes of 8-hydroxyquinoline. These materials, often referred to as "quinolates," are known for their excellent thermal stability, good charge transport properties, and strong luminescence, making them ideal candidates for use in the emissive and electron-transporting layers of OLED devices.

The most famous of these is tris(8-hydroxyquinolinato)aluminium (Alq3), which has been a benchmark material in OLED research for decades. Other metal quinolates, including those with lithium (Liq), zinc (Znq2), and tin (Snq2), have also been synthesized and investigated for their electroluminescent properties. These complexes are typically formed by reacting 8-hydroxyquinoline with a corresponding metal salt.

While direct experimental studies on the use of this compound in OLEDs are not widely reported, computational studies have explored the properties of its de-sulfonated and de-protonated analogue, 8-quinolinolato-potassium (Kq). These theoretical investigations compare the electronic properties of Kq with the more common Liq, suggesting that the choice of the alkali metal can influence key parameters like dipole moment and electron affinity, which are crucial for efficient electron injection in OLEDs.

The exploration of different metal quinolates is driven by the desire to tune the electronic and optical properties of the resulting materials. For instance, substituting different functional groups onto the quinoline ring can alter the emission color and quantum efficiency of the OLED. The development of soluble quinolate precursors is also of interest for enabling solution-based processing techniques, which could lower the manufacturing cost of large-area OLED displays. Although not yet a mainstream material in this application, the fundamental quinoline structure within this compound aligns it with a class of compounds that are central to the advancement of organic electronic devices.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The traditional synthesis of potassium quinolin-8-yl sulphate typically involves the sulphation of 8-hydroxyquinoline (B1678124). While effective, this method may have limitations regarding yield, purity, and environmental impact. Future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.

Key areas for exploration include:

Catalytic Sulphonation: Investigating the use of novel catalysts to achieve regioselective sulphonation under milder conditions. This could involve exploring metal-based or organocatalytic systems to improve reaction efficiency and reduce waste.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of reaction control, safety, and scalability. A continuous process for the synthesis of this compound could lead to higher purity and more consistent product quality.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields. ijpsr.com A comparative study of conventional heating versus microwave irradiation for the sulphation of 8-hydroxyquinoline could reveal a more energy-efficient pathway.

Green Chemistry Approaches: Future synthetic routes should prioritize the use of environmentally benign solvents and reagents. nih.gov Exploring enzymatic or biocatalytic methods for the sulphonation process represents a long-term goal for sustainable production.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Method | Potential Advantages | Research Focus |

| Catalytic Sulphonation | Higher selectivity, milder reaction conditions, reduced by-products. | Screening of novel catalysts, optimization of reaction parameters. |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control. | Reactor design, optimization of flow parameters, integration with purification steps. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | Optimization of microwave parameters, solvent screening. |

| Green Chemistry | Reduced environmental impact, use of renewable resources. | Exploration of biocatalysts, use of green solvents. |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its application. While standard spectroscopic techniques like NMR, IR, and Mass Spectrometry are fundamental, advanced methods can provide deeper insights. ijpsr.commdpi.comresearchgate.netresearchgate.net

Future research should employ:

Solid-State NMR (ssNMR): To probe the local environment of the potassium ion and the sulphate group in the solid state, providing information on polymorphism and intermolecular interactions.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can provide unambiguous assignment of all proton and carbon signals, which is especially important for its coordination complexes.

X-ray Absorption Spectroscopy (XAS): This technique can provide element-specific information about the local coordination environment and oxidation state of the potassium ion and the sulphur atom.

Computational Spectroscopy: Combining experimental data with Density Functional Theory (DFT) calculations can aid in the interpretation of spectra and provide a more detailed understanding of the molecule's electronic structure and vibrational modes. nih.gov